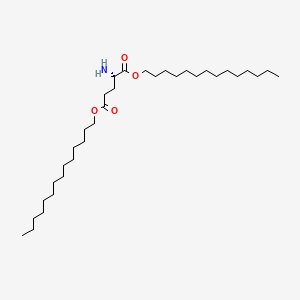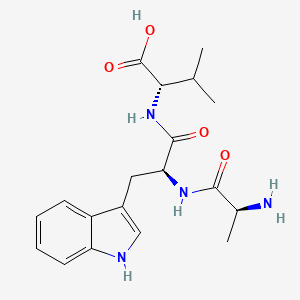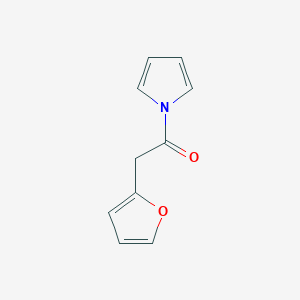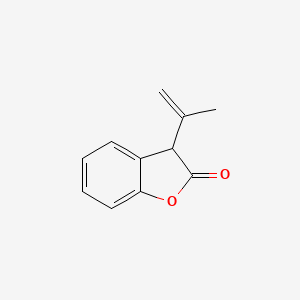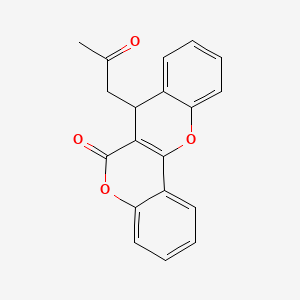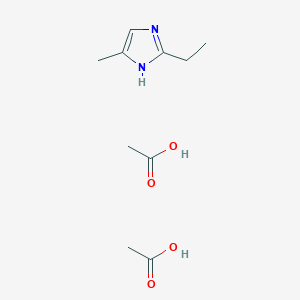
6-Benzoyl-1-methylpyridin-2-one;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-1-methylpyridin-2-one;perchloric acid is a compound that combines the structural features of a benzoyl group, a methylpyridinone, and perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-1-methylpyridin-2-one typically involves the reaction of 6-benzoylpyridin-2-one with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with perchloric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-1-methylpyridin-2-one;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridinones.
Scientific Research Applications
6-Benzoyl-1-methylpyridin-2-one;perchloric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Benzoyl-1-methylpyridin-2-one;perchloric acid involves its interaction with specific molecular targets and pathways. The benzoyl and methylpyridinone moieties can interact with enzymes and receptors, modulating their activity. The perchloric acid component may enhance the compound’s solubility and stability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4,6-dimethylpyridin-2-one
- 2-Benzoyl-1-methylpyridin-2-one
- 6-Benzoyl-1-methyl-2(1H)-pyridinone
Uniqueness
6-Benzoyl-1-methylpyridin-2-one;perchloric acid is unique due to the presence of both benzoyl and methylpyridinone groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
CAS No. |
63487-03-6 |
|---|---|
Molecular Formula |
C13H12ClNO6 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
6-benzoyl-1-methylpyridin-2-one;perchloric acid |
InChI |
InChI=1S/C13H11NO2.ClHO4/c1-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChI Key |
GEGYIVPWYPDWRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14509233.png)

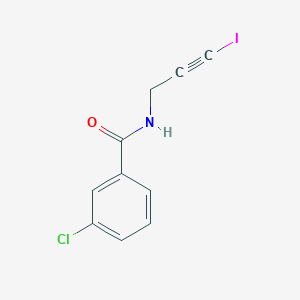
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
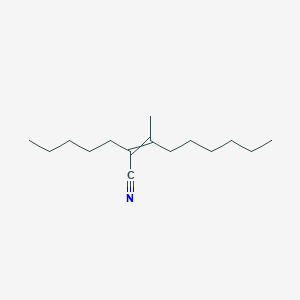
![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
